molecular formula C7H7N3 B113162 2-(5-Aminopyridin-2-yl)acetonitrile CAS No. 883993-15-5

2-(5-Aminopyridin-2-yl)acetonitrile

Cat. No. B113162
CAS RN: 883993-15-5
M. Wt: 133.15 g/mol
InChI Key: OUFOAQCUCHWHPM-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-(5-Aminopyridin-2-yl)acetonitrile consists of a pyridine ring attached to an acetonitrile group at the 2-position and an amino group at the 5-position .


Physical And Chemical Properties Analysis

2-(5-Aminopyridin-2-yl)acetonitrile has a molecular weight of 133.15100 and a density of 1.198g/cm3. Its boiling point is 345.936ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Novel Pyrimidine Derivatives

The compound “2-(5-Aminopyridin-2-yl)acetonitrile” can be used in the synthesis of novel pyrimidine derivatives . Pyrimidine is a basic structure in many important biological compounds. Therefore, the ability to synthesize new pyrimidine derivatives opens up possibilities for the development of new drugs and treatments .

Anti-Fibrosis Activity

Research has shown that certain pyrimidine derivatives, synthesized using “2-(5-Aminopyridin-2-yl)acetonitrile”, have significant anti-fibrotic activities . These compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests potential applications in the treatment of fibrotic diseases .

Development of Anti-Fibrotic Drugs

Specific compounds synthesized using “2-(5-Aminopyridin-2-yl)acetonitrile”, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, have shown promising results in anti-fibrotic activity studies . These compounds might be developed into novel anti-fibrotic drugs .

Pharmacological Research

The compound “2-(5-Aminopyridin-2-yl)acetonitrile” can be used in pharmacological research due to its role in the synthesis of pyrimidine derivatives . These derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

Chemical Biology

The construction of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology . “2-(5-Aminopyridin-2-yl)acetonitrile” can be used in the synthesis of these compounds .

Antimicrobial Activity

Pyrimidine derivatives, which can be synthesized using “2-(5-Aminopyridin-2-yl)acetonitrile”, are known to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .

Safety and Hazards

The safety data sheet for 2-(5-Aminopyridin-2-yl)acetonitrile advises moving out of dangerous areas in case of exposure. If inhaled, the victim should be moved to fresh air, and in severe cases or if symptoms persist, medical attention should be sought .

properties

IUPAC Name

2-(5-aminopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFOAQCUCHWHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619257
Record name (5-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Aminopyridin-2-yl)acetonitrile

CAS RN

883993-15-5
Record name (5-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of (5-nitro-pyridin-2-yl)-acetonitrile (500 mg, 3.06 mmol) in concentrated aqueous HCl (3.1 ml) and ethanol (3.1 ml) at 0° C. SnCl2 (2.3 g, 10.11 mmol) was added. The mixture was allowed to come to room temperature and was stirred for 2 h. The mixture was partitioned between ethyl acetate and saturated aqueous NaHCO3. The aqueous layer was extracted three times with ethyl acetate and the combined organic layers were washed with brine, dried over MgSO4, filtered, and the solvent evaporated under reduced pressure to give the product as a brown oil (300 mg, 74%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
74%

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